Home > Products > Building Blocks P16178 > Deiodoamiodarone
Deiodoamiodarone - 23551-25-9

Deiodoamiodarone

Catalog Number: EVT-266628
CAS Number: 23551-25-9
Molecular Formula: C25H31NO3
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Deiodoamiodarone is an intermediate of amiodarone, which is an α/β-adrenergic receptor antagonist and coronary vasodilator.
Classification

Deiodoamiodarone falls under the class of antiarrhythmic agents. It is classified specifically as a Class III antiarrhythmic drug, which works by prolonging the action potential duration and refractory period in myocardial tissue. This mechanism is essential for managing various types of cardiac arrhythmias .

Synthesis Analysis

The synthesis of deiodoamiodarone typically involves the deiodination of amiodarone, which can be achieved through various chemical reactions. One common method includes:

  1. Starting Material: Amiodarone (the parent compound).
  2. Reagents: A reducing agent such as lithium aluminum hydride or sodium borohydride may be employed to facilitate the removal of iodine atoms from the amiodarone structure.
  3. Conditions: The reaction is usually conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation and may require specific temperature control to optimize yield.
Molecular Structure Analysis

Deiodoamiodarone has a complex molecular structure characterized by:

  • Core Structure: The compound retains the dibenzofuran moiety typical of amiodarone.
  • Functional Groups: It contains an amine group (-NH) and several ether linkages, contributing to its pharmacological properties.
  • Spatial Configuration: The stereochemistry around the nitrogen atom and the carbon skeleton plays a critical role in its biological activity.

The exact mass of deiodoamiodarone is 393.23 g/mol, which aligns with its molecular formula, indicating that it has a well-defined structure conducive to its function as an antiarrhythmic agent .

Chemical Reactions Analysis

Deiodoamiodarone undergoes several chemical reactions, primarily involving:

  1. Reduction Reactions: These can lead to various metabolites that may exhibit different pharmacological properties.
  2. Hydrolysis: Under certain conditions, deiodoamiodarone can hydrolyze to form other active compounds.
  3. Substitution Reactions: These may occur at the nitrogen or oxygen atoms within the molecule, potentially leading to derivatives with altered biological activity.

The reactivity profile of deiodoamiodarone is essential for understanding its metabolic pathways and interactions within biological systems .

Mechanism of Action

Deiodoamiodarone exerts its therapeutic effects primarily through:

  • Potassium Channel Blockade: It inhibits potassium channels responsible for repolarization during cardiac action potentials, thereby prolonging the refractory period and reducing heart rate.
  • Adrenergic Receptor Antagonism: By blocking α and β adrenergic receptors, it decreases sympathetic stimulation of the heart, which helps in managing arrhythmias.

This dual mechanism enhances its efficacy in treating various cardiac conditions, particularly atrial fibrillation and ventricular tachycardia .

Physical and Chemical Properties Analysis

The physical properties of deiodoamiodarone include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Moderately soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: The melting point ranges around 150-160 °C, indicating stability under standard laboratory conditions.

Chemical properties include:

  • Stability: Stable under acidic conditions but may degrade under strong alkaline conditions or prolonged exposure to light.
  • Reactivity: Reacts with strong oxidizing agents and can participate in nucleophilic substitution reactions due to its functional groups .
Applications

Deiodoamiodarone has several scientific applications:

  1. Pharmacological Research: It serves as a model compound for studying the metabolism and pharmacodynamics of amiodarone.
  2. Drug Development: Understanding its synthesis and mechanism aids in developing new antiarrhythmic agents with improved efficacy and safety profiles.
  3. Toxicology Studies: Its metabolites are studied for potential toxic effects associated with long-term use of amiodarone.
Metabolic Pathways and Biotransformation of Deiodoamiodarone

Enzymatic Deiodination Pathways in Amiodarone Metabolism

Deiodoamiodarone (also termed mono-N-desethylamiodarone or MDEA) is the primary bioactive metabolite of the antiarrhythmic drug amiodarone. Its formation occurs via sequential deiodination and deethylation reactions mediated by hepatic enzymes. Amiodarone’s benzofuran structure contains two iodine atoms at positions 3 and 5, which undergo stereoselective removal. Initial N-deethylation precedes oxidative deiodination, where CYP450 enzymes cleave carbon-iodine bonds via electron transfer, forming iodide anions and radical intermediates [2] [10]. This process generates partially deiodinated intermediates (e.g., 3-iodoamiodarone) before yielding deiodoamiodarone [5].

Table 1: Key Deiodination Steps in Amiodarone Metabolism

SubstrateProductEnzymeReaction Type
AmiodaroneN-desethylamiodaroneCYP3A4Deethylation
N-desethylamiodarone3-IodoamiodaroneCYP1A1Oxidative Deiodination
3-IodoamiodaroneDeiodoamiodaroneCYP2C8Oxidative Deiodination

Deiodination efficiency correlates with cellular redox status, as reactive oxygen species facilitate iodide dissociation. This pathway dominates over glucuronidation/sulfation in humans, accounting for >60% of amiodarone clearance [5] [10].

Role of Hepatic Cytochrome P450 Enzymes in Deiodoamiodarone Formation

Hepatic CYP450 isoforms catalyze deiodoamiodarone synthesis through substrate-specific kinetics:

  • CYP3A4: Drives initial N-deethylation, forming N-desethylamiodarone (NDEA). Inhibition by ketoconazole reduces amiodarone metabolism by >80% in human hepatocytes [2] [8].
  • CYP1A1: Mediates the first deiodination step (Km = 8.2 μM). α-Naphthoflavone (CYP1A1 inhibitor) decreases deiodoamiodarone yield by 45% in HepG2 cells [2].
  • CYP2C8: Catalyzes secondary deiodination. Polymorphisms in CYP2C8 significantly alter metabolite ratios [8].

Table 2: Enzyme Kinetics of Deiodoamiodarone Formation

CYP IsoformVmax (pmol/min/mg)Km (μM)InhibitorInhibition Efficacy
CYP3A418.5 ± 2.112.4 ± 1.8Ketoconazole>80%
CYP1A19.8 ± 0.98.2 ± 0.7α-Naphthoflavone45%
CYP2C85.3 ± 0.615.1 ± 2.3Gemfibrozil30%

Repeated amiodarone exposure induces autoinhibition of CYP3A4 via mechanism-based inactivation, shifting metabolism toward CYP1A1 [5] [8]. This explains the 3.2-fold higher deiodoamiodarone accumulation in chronic dosing scenarios [5].

Comparative Analysis of Deiodination Mechanisms Across Species

Deiodoamiodarone formation exhibits marked interspecies variability:

  • Humans: Dominated by CYP3A4/CYP1A1. HepaRG cells show 3.4-fold higher metabolic clearance than primary hepatocytes due to elevated CYP3A4 expression [5].
  • Rodents: CYP2D orthologs contribute significantly. Rat hepatocytes produce 50% less deiodoamiodarone than humans but generate more hydroxylated metabolites [5].
  • In vitro models: Human BrainSpheres (3D iPSC-derived cultures) accumulate deiodoamiodarone 8.1-fold after repeated dosing, confirming CNS penetration [9].

Deiodinase enzymes (DIO1-3) indirectly modulate amiodarone metabolism by altering cellular iodine pools. DIO1 knockout mice show 30% reduced deiodoamiodarone synthesis, highlighting iodine recycling’s role in deiodination efficiency [3] [7].

Kinetic Modeling of Deiodoamiodarone Production and Elimination

Deiodoamiodarone kinetics follow multi-compartmental distribution due to extensive tissue binding:

  • Absorption: Oral bioavailability ranges 20–55% due to intestinal adsorption. High-fat meals increase AUC 2.4–3.8-fold [6] [8].
  • Distribution: Volume of distribution (Vd) = 60 L/kg. Adipose/liver accumulation creates deep (Vd~400 L) and peripheral (Vd~40 L) compartments [6] [8].
  • Metabolism: Hepatic clearance = 220–440 mL/hr/kg. Biphasic half-life: initial α-phase = 3–10 hours (plasma redistribution), terminal β-phase = 58 days (adipose release) [8].

Table 3: Kinetic Parameters of Deiodoamiodarone

ParameterAcute DosingChronic DosingUnits
Plasma half-life (t½)3.2–79.715–142days
Metabolic clearance (CL)0.10–0.770.05–0.30L/min
Hepatocyte uptake rate3.8 ± 0.41.2 ± 0.2h⁻¹
Adipose:plasma partition300:1500:1ratio

Computational models incorporate:

  • Plastic adsorption: 35% loss in serum-free media [5].
  • Protein binding: 96% albumin binding reduces free fraction [8].
  • CYP saturation: Km >15 μM limits high-dose linearity [5].

Physiologically based pharmacokinetic (PBPK) simulations indicate that deiodoamiodarone accumulates 4.7-fold in hepatocytes after 7-day exposures, driving time-dependent toxicity [5] [9].

Properties

CAS Number

23551-25-9

Product Name

Deiodoamiodarone

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone

Molecular Formula

C25H31NO3

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C25H31NO3/c1-4-7-11-23-24(21-10-8-9-12-22(21)29-23)25(27)19-13-15-20(16-14-19)28-18-17-26(5-2)6-3/h8-10,12-16H,4-7,11,17-18H2,1-3H3

InChI Key

PNZXBMCTFUFPLR-UHFFFAOYSA-N

SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCCN(CC)CC

Solubility

Soluble in DMSO

Synonyms

Deiodoamiodarone; Amiodarone hydrochloride impurity A; Dideiodo Amiodarone;

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCCN(CC)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.